XPhosPdG3

Suzuki-Miyaura Coupling Cross-Coupling Palladium Precatalyst Comparison

Choose XPhos Pd G3 for unmatched reproducibility in cross-coupling screening and scale-up. Unlike in situ Pd₂(dba)₃/XPhos mixtures, this single-component, air-stable Pd(II) precatalyst provides a precisely defined 1:1 ligand-to-palladium ratio, ensuring rapid, reductant-free activation and eliminating batch-to-batch variability. Demonstrates 98% yield at just 0.5 mol% loading in Buchwald-Hartwig amination within 1 hour. The mild activation pathway accommodates base-sensitive substrates and labile protecting groups. Distinct byproduct profile versus G4—validate for your specific transformation. Available in bulk quantities; request a quote today.

Molecular Formula C46H63NO3PPdS+
Molecular Weight 847.5 g/mol
Cat. No. B11928095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXPhosPdG3
Molecular FormulaC46H63NO3PPdS+
Molecular Weight847.5 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2[PH+](C3CCCCC3)C4CCCCC4)C(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2[NH-].[Pd+2]
InChIInChI=1S/C33H49P.C12H9N.CH4O3S.Pd/c1-23(2)26-21-30(24(3)4)33(31(22-26)25(5)6)29-19-13-14-20-32(29)34(27-15-9-7-10-16-27)28-17-11-8-12-18-28;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h13-14,19-25,27-28H,7-12,15-18H2,1-6H3;1-6,8-9,13H;1H3,(H,2,3,4);/q;-2;;+2/p+1
InChIKeyVXKANHUGMZCOIM-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

XPhos Pd G3 Precatalyst: Third-Generation Buchwald Catalyst for High-Throughput Cross-Coupling and Industrial Synthesis


XPhos Pd G3, chemically defined as (2-dicyclohexylphosphino-2′,4′,6′-triisopropyl-1,1′-biphenyl)[2-(2′-amino-1,1′-biphenyl)]palladium(II) methanesulfonate (CAS 1445085-55-1), is a third-generation (G3) Buchwald palladacycle precatalyst. As an air-, moisture-, and thermally-stable Pd(II) complex with a precisely defined 1:1 ligand-to-palladium ratio, it is commercially available as a free-flowing solid with a typical assay of 98% and a melting point of 146–151 °C (decomposition) . Its solubility across a wide range of common organic solvents, combined with its robust stability to bench storage, makes it a cornerstone for reliable and reproducible high-throughput reaction screening, medicinal chemistry library synthesis, and scalable process development [1].

Why XPhos Pd G3 Cannot Be Replaced by In Situ Pd/XPhos Mixtures or Alternative-Generation Catalysts in Sensitive Syntheses


Substituting XPhos Pd G3 with an in situ generated catalyst from Pd₂(dba)₃ and XPhos ligand, or even with a different Buchwald precatalyst generation such as XPhos Pd G4, introduces significant and quantifiable risks to reaction yield, reproducibility, and purity. The critical differentiation lies in the controlled, pre-formed Pd(II) architecture of the G3 precatalyst, which ensures a rapid, quantitative activation to the active Pd(0) species without the need for an external reductant, thereby avoiding the competitive binding of dba ligand and the batch-to-batch variability inherent in Pd₂(dba)₃ [1]. Furthermore, direct comparative studies reveal that G3 and G4 precatalysts, despite sharing the same ligand framework, exhibit distinct performance profiles under identical reaction conditions, with the choice between them directly impacting product distribution and byproduct formation [2]. Generic substitution without experimental validation of these specific performance metrics directly jeopardizes the success of challenging cross-coupling transformations.

Quantitative Performance Differentiation: XPhos Pd G3 Against Key Comparators in Cross-Coupling Reactions


XPhos Pd G3 vs. In Situ Pd₂(dba)₃/XPhos: A 40% Increase in Desired Product Yield in Suzuki-Miyaura Coupling

In a direct head-to-head optimization of a Suzuki-Miyaura coupling under identical conditions (80 °C, 10 mol% Pd loading), XPhos Pd G3 delivered a 55% yield of the desired biaryl product 3a, representing a 40% absolute increase over the 39% combined yield obtained with the in situ system of Pd(dba)₂ and free XPhos ligand [1]. Crucially, the use of XPhos Pd G3 dramatically suppressed the formation of the undesired byproduct 2a, reducing it from 22% (in situ) to just 7%, thereby streamlining subsequent purification [1]. This comparative outcome underscores the inefficiency and impurity-generation associated with in situ catalyst generation, even when using the optimal ligand [1].

Suzuki-Miyaura Coupling Cross-Coupling Palladium Precatalyst Comparison

XPhos Pd G3 vs. XPhos Pd G4: Differentiated Selectivity Profile and Reduced Catalyst Loading Capability

Direct comparison of XPhos Pd G3 and its fourth-generation counterpart, XPhos Pd G4, under identical conditions (80 °C, 10 mol% Pd loading) reveals a marked difference in selectivity and performance. While XPhos Pd G4 provided a slightly higher yield of product 3a at 63% compared to 55% for XPhos Pd G3, the crucial differentiator lies in the byproduct profile: XPhos Pd G4 generated only trace amounts of byproduct 2a, whereas XPhos Pd G3 produced 7% [1]. Further optimization studies demonstrate that XPhos Pd G4's performance is highly sensitive to reaction temperature and solvent composition, with yields for 3a ranging from 48% to 78% depending on these parameters [1]. This data confirms that G3 and G4 precatalysts are not interchangeable and that G3 provides a distinct, more robust selectivity window for challenging substrate classes where even minor impurity formation is detrimental.

Buchwald Precatalyst Generations Catalyst Selectivity G3 vs. G4 Comparison

XPhos Pd G3 vs. Alternative Palladium Sources: Superior Reproducibility Through Batch-to-Batch Consistency

The use of XPhos Pd G3 directly mitigates a well-documented and quantifiable problem associated with in situ catalyst generation using Pd₂(dba)₃. Commercial batches of Pd₂(dba)₃ have been analytically demonstrated to contain up to 40% palladium nanoparticles as a contaminant, leading to substantial and unpredictable variations in active catalyst concentration from experiment to experiment [1]. In contrast, XPhos Pd G3 is a single-component, crystalline solid with a precisely defined 1:1 ligand-to-palladium ratio and a typical assay of 98% purity, ensuring that the intended catalyst loading is delivered consistently with every use . This eliminates the need for time-consuming re-optimization of reaction conditions that often accompanies new lots of Pd₂(dba)₃.

Catalyst Reproducibility Palladium Nanoparticles Pd₂(dba)₃ Variability

XPhos Pd G3 vs. First-Generation Precatalysts: Activation Under Milder Conditions

A key differentiator for XPhos Pd G3, as a third-generation precatalyst, is its ability to activate and enter the catalytic cycle under significantly milder conditions compared to first-generation (G1) Buchwald precatalysts. First-generation precatalysts, typified by structures like Pd-P1-tBu, required activation with a strong base, such as sodium tert-butoxide, at elevated temperatures (≥60 °C) . This prerequisite limited their application with base-sensitive substrates, including those containing epimerizable stereocenters or labile functional groups. XPhos Pd G3, in contrast, undergoes rapid and quantitative activation to the active Pd(0) species without the need for a strong, exogenous base or high temperatures . This allows for its successful deployment in coupling reactions with a broader scope of complex and sensitive substrates.

Precatalyst Activation Base-Sensitive Substrates Buchwald-Hartwig Amination

XPhos Pd G3 in Buchwald-Hartwig Amination: High Yield (98%) at Low Loading (0.5 mol%) Demonstrates Catalyst Efficiency

In a real-world optimization of a challenging Buchwald-Hartwig amination for pharmaceutical building block synthesis, XPhos Pd G3 was identified as the superior catalyst from a screen of 16 catalyst-base combinations [1]. Subsequent Design of Experiments (DoE) optimization revealed that XPhos Pd G3 enabled a 98% yield of the desired product under practical, scalable conditions. Notably, this high yield was achieved using a low catalyst loading of just 0.5 mol% and a short reaction time of 1 hour [1]. This performance is contrasted against the initial screening conditions which utilized 5 mol% catalyst loading to achieve only a 90% yield in 2 hours [1]. The optimized conditions also facilitated the use of tBuOH as a safer and more sustainable alternative to dioxane [1].

Buchwald-Hartwig Amination C-N Bond Formation Catalyst Loading Efficiency

XPhos Pd G3 in Buchwald Coupling: Achieves 81% Yield for Challenging 1,2,4-Oxadiazole Synthesis Under Optimized Conditions

A dedicated study on the synthesis of pharmaceutically relevant 1,2,4-oxadiazole derivatives highlights the specific utility of XPhos Pd G3 in a demanding Buchwald coupling reaction. Under optimized conditions, XPhos Pd G3 catalysis resulted in yields of up to 81% for the desired oxadiazole products [1]. While the study does not provide a direct head-to-head yield comparison with other catalysts for this specific transformation, it establishes a quantitative benchmark for XPhos Pd G3's performance in this application, validating its use for constructing complex heterocyclic scaffolds that are prevalent in drug discovery [1].

Heterocycle Synthesis Buchwald Coupling 1,2,4-Oxadiazole Derivatives

Primary Application Scenarios for XPhos Pd G3 Based on Verified Performance Metrics


High-Throughput Screening and Reaction Optimization in Medicinal Chemistry

XPhos Pd G3 is the preferred catalyst for high-throughput screening (HTS) of cross-coupling reactions due to its superior reproducibility. Its single-component, air-stable nature eliminates the batch-to-batch variability and activation issues associated with in situ-generated catalysts (as quantified in Section 3, Evidence Item 3), ensuring that hits from an initial screen are reliably reproduced in subsequent scale-up efforts. The ability to achieve high yields with low catalyst loadings (0.5 mol%, as demonstrated in Section 3, Evidence Item 5) also reduces the cost and complexity of parallel synthesis.

Synthesis of Base-Sensitive and Epimerizable Substrates

The mild activation pathway of XPhos Pd G3, which does not require a strong exogenous base or elevated temperature (Section 3, Evidence Item 4), makes it the catalyst of choice for coupling reactions involving base-sensitive functional groups or substrates prone to racemization. This includes the synthesis of complex natural product analogs, late-stage functionalization of advanced pharmaceutical intermediates, and the preparation of building blocks with labile protecting groups or stereocenters.

Scalable Process Development for Suzuki-Miyaura Coupling with Impurity Control

For process chemists developing a scalable Suzuki-Miyaura coupling, XPhos Pd G3 offers a distinct advantage over XPhos Pd G4 when the reaction's product profile requires the generation of a specific, removable byproduct. As shown in the direct comparative data (Section 3, Evidence Item 2), XPhos Pd G3 produces a quantifiable 7% of byproduct 2a under certain conditions, whereas XPhos Pd G4 yields only a trace. If subsequent downstream steps are tolerant of this minor impurity, or if its removal is facile, the more robust performance of G3 across varying solvents and temperatures may be preferable to the higher but more condition-sensitive yield of G4.

Reliable C-N Bond Formation in Buchwald-Hartwig Amination

The quantitative evidence (Section 3, Evidence Item 5) positions XPhos Pd G3 as a highly efficient and reliable catalyst for Buchwald-Hartwig amination, a cornerstone reaction for constructing C-N bonds in drug discovery. The demonstrated ability to achieve a 98% yield at 0.5 mol% catalyst loading with a short 1-hour reaction time makes it an ideal choice for both the rapid preparation of amine libraries and the scale-up of key amination steps in a synthetic route, minimizing both catalyst cost and reaction cycle time.

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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